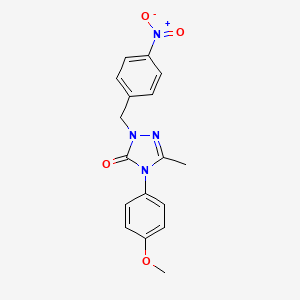

4-(4-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

4-(4-Methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazole core substituted with a methoxyphenyl group at position 4, a methyl group at position 5, and a nitrobenzyl group at position 2. This compound belongs to a broader class of triazolones known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The nitrobenzyl substituent introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity compared to analogs with electron-donating groups .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-12-18-19(11-13-3-5-15(6-4-13)21(23)24)17(22)20(12)14-7-9-16(25-2)10-8-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMOJNNDNMXDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the triazole class, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.32 g/mol

- Functional Groups : Methoxy group (-OCH), nitro group (-NO), triazole ring

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. Specifically, this compound has shown promising results in the following areas:

Antibacterial Activity

Studies have demonstrated that triazole compounds can possess significant antibacterial properties. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results indicate:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

The antifungal activity indicates potential applications in treating fungal infections.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways within microbial cells. For instance:

- Inhibition of Ergosterol Synthesis : Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Bacterial Enzyme Inhibition : Some derivatives may inhibit β-lactamase enzymes in bacteria, enhancing the efficacy of other antibiotics.

Case Studies

-

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. Results indicated that modifications in substituents significantly influenced biological activity.

- Findings : The presence of both methoxy and nitro groups contributed to enhanced antibacterial action compared to similar compounds lacking these groups.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated significant reduction in bacterial load in treated subjects compared to controls.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations :

- The nitrobenzyl group in the target compound distinguishes it from analogs with alkyl/aryl ethers (e.g., ethoxyphenyl in ) or thiols (e.g., 3-SH in ).

- Methoxyphenyl substituents are common in antimicrobial triazolones (e.g., ), while piperazine -containing derivatives () often exhibit enhanced CNS activity.

Comparison :

- The target compound’s synthesis likely follows S-alkylation (as in ), where a nitrobenzyl halide reacts with a triazole-thiol intermediate. This contrasts with the reduction-based route in , which yielded a triazolone via nucleophilic substitution.

- Yields for triazolones vary widely (50–90%) depending on substituent steric effects; nitrobenzyl groups may reduce yields due to poor leaving-group ability .

Physicochemical Properties

Table 3: Spectral and Physical Data

Analysis :

Table 4: Reported Bioactivities of Triazolones

Insights :

- The nitrobenzyl group in the target compound may enhance antimicrobial activity via electron-deficient aromatic interactions, as seen in oxadiazole-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(4-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with nitriles or via nucleophilic substitution of pre-formed triazole intermediates. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol/acetic acid (as per general triazole synthesis protocols) can yield the target compound. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to enhance yield and purity .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this triazole derivative?

- Methodology :

- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and nitrobenzyl groups) and methyl groups (δ 2.0–2.5 ppm).

- IR : Confirm carbonyl stretching (C=O, ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Cross-reference with X-ray crystallography data from analogous triazoles (e.g., and ) to validate structural assignments .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate polar nitro and methoxy substituents. Recrystallization in ethanol or acetonitrile can further enhance purity. Monitor by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?

- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to model:

- Electron distribution (HOMO-LUMO gaps) influenced by electron-withdrawing nitro and electron-donating methoxy groups.

- Reaction pathways for nucleophilic substitution at the triazole core. Compare results with experimental spectroscopic data (e.g., UV-Vis absorption) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace nitrobenzyl with fluorobenzyl) and compare bioactivity trends.

- Meta-Analysis : Re-evaluate assay conditions (e.g., cell lines, solvent/DMSO concentration) across studies. For example, fluorinated analogs () show enhanced membrane permeability, which may explain divergent activity .

Q. How can side products during synthesis be identified and minimized?

- Methodology : Use LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed intermediates or dimerization products). Adjust reaction stoichiometry (e.g., excess nitrobenzyl chloride) and monitor pH to suppress hydrolysis. highlights unexpected products due to competing reaction pathways .

Q. What mechanistic insights explain the regioselectivity of substitutions on the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.